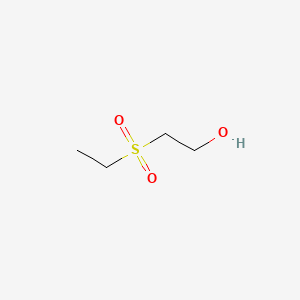

2-(Ethylsulfonyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60543. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-ethylsulfonylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3S/c1-2-8(6,7)4-3-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNDRJPZYNGSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199296 | |

| Record name | 2-(Ethylsulfonyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

513-12-2 | |

| Record name | 2-(Ethylsulfonyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethylsulfonyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Ethylsulfonyl)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Ethylsulfonyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 513-12-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(ETHYLSULFONYL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95YYW1049K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-(Ethylsulfonyl)ethanol (CAS No. 513-12-2)

From the Desk of: A Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. We will delve into its fundamental properties, established synthetic routes, analytical characterization, and key applications, grounding our discussion in established chemical principles and field-proven insights.

Core Molecular Profile and Physicochemical Properties

This compound, with the CAS Registry Number 513-12-2, is an organic compound featuring both a primary alcohol (-OH) and a sulfone (R-S(=O)₂-R') functional group.[1][2] This dual functionality makes it a versatile building block, where the hydroxyl group serves as a handle for subsequent chemical transformations and the ethylsulfonyl moiety imparts specific physicochemical characteristics such as increased polarity and metabolic stability.[3][4] The compound is a white to pale yellow, hygroscopic solid at room temperature, soluble in water and many organic solvents.[1][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 513-12-2 | [1][2][7] |

| Molecular Formula | C₄H₁₀O₃S | [1][8][9] |

| Molecular Weight | 138.19 g/mol | [1][8][10] |

| Appearance | White to cream, hygroscopic solid | [1][5][11] |

| Melting Point | 35 - 46 °C | [1][2][5][8] |

| Boiling Point | 153 °C @ 2.5 mmHg; 134-136 °C @ 0.4 Torr | [1][2][8] |

| Density | 1.25 g/cm³ | [1][8] |

| Flash Point | 188 °C | [1][5] |

| Canonical SMILES | CCS(=O)(=O)CCO | [2][8] |

| InChIKey | LJNDRJPZYNGSKZ-UHFFFAOYSA-N | [2][8] |

Synthesis and Manufacturing Pathways

The synthesis of this compound is primarily achieved through the oxidation of its thioether precursor, 2-(ethylthio)ethanol. This approach is favored due to the commercial availability of the starting material and the high efficiency of thioether oxidation reactions.

Principal Synthetic Route: Oxidation of 2-(Ethylthio)ethanol

The most direct and common method involves the oxidation of 2-(ethylthio)ethanol.[1][3] Hydrogen peroxide (H₂O₂) is a frequently used oxidant for this transformation due to its low cost and environmentally benign byproduct (water).

The causality of this reaction pathway is a stepwise oxidation of the sulfur atom. The initial oxidation converts the sulfide to an intermediate sulfoxide, 2-(ethylsulfinyl)ethanol.[3][12] The introduction of an excess of the oxidizing agent ensures the reaction proceeds to completion, yielding the desired sulfone.[3] Controlling the stoichiometry is therefore critical; insufficient oxidant will result in a mixture containing the sulfoxide intermediate, complicating purification.

Caption: Oxidation pathway from 2-(ethylthio)ethanol to this compound.

Experimental Protocol: Oxidation with Hydrogen Peroxide This protocol is a representative example based on established chemical principles.[1][3]

-

Reaction Setup: To a stirred solution of 2-(ethylthio)ethanol (1.0 equivalent) in a suitable solvent such as acetic acid, cool the mixture in an ice bath to 0-5 °C. The choice of an acidic solvent can catalyze the reaction and help control the exotherm.

-

Oxidant Addition: Add hydrogen peroxide (30% aqueous solution, ~2.2 equivalents) dropwise to the cooled solution, ensuring the internal temperature does not exceed 15-20 °C. The use of a slight excess of H₂O₂ drives the reaction past the sulfoxide intermediate to the sulfone.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to confirm the disappearance of the starting material and the sulfoxide intermediate.

-

Workup: Once the reaction is complete, quench the excess peroxide by carefully adding a reducing agent like sodium sulfite solution until a negative test with starch-iodide paper is obtained.

-

Isolation and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Alternative Synthetic Routes

Other plausible routes to the precursor, 2-(ethylthio)ethanol, have been described, which then require the subsequent oxidation step as detailed above.[3]

-

From 2-Chloroethanol and Ethyl Mercaptan: A nucleophilic substitution reaction where the thiolate anion from ethyl mercaptan displaces the chloride from 2-chloroethanol.[3][13]

-

From 2-Mercaptoethanol and Diethyl Sulfate: Diethyl sulfate acts as a potent ethylating agent to add the ethyl group to the sulfur atom of 2-mercaptoethanol.[3][13]

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable intermediate in various fields.

Pharmaceutical and Medicinal Chemistry

The sulfonyl group is a well-established pharmacophore found in numerous approved drugs.[14] While this compound is not itself a therapeutic agent, it serves as a crucial building block.[1][3]

-

Improving Physicochemical Properties: Incorporating the 2-(ethylsulfonyl)ethyl moiety can enhance the aqueous solubility and metabolic stability of a drug candidate, which are critical for bioavailability and pharmacokinetic profiles.[4]

-

Synthetic Intermediate: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceutical ingredients and other specialty chemicals.[1][3][15] For instance, its derivatives can be used to construct heterocyclic scaffolds, which are common in drug structures.[4]

Bioconjugation and Chemical Biology

The hydroxyl group of this compound can be chemically modified to generate useful reagents for bioconjugation. A key transformation is its conversion to an ethyl vinyl sulfone derivative. Vinyl sulfones are effective Michael acceptors that can react with nucleophilic residues on proteins, such as cysteine thiols, under physiological conditions.[3]

Caption: Pathway for converting this compound into a bioconjugation reagent.

Industrial Applications

Beyond drug development, this compound and its derivatives find use as:

-

Solvents for polar organic substances.[1]

-

Humectants and antistatic agents for synthetic fibers.[1]

-

Additives in coatings and adhesives to improve performance.[15]

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Confirmation

Spectroscopic methods provide unambiguous evidence of the compound's molecular structure and functional groups.[16]

Table 2: Summary of Expected Spectroscopic Data

| Technique | Parameter | Expected Observation | Rationale |

| ¹H NMR | Chemical Shifts (ppm) | ~1.3 (t, 3H, -CH₃), ~3.2 (q, 2H, -SO₂-CH₂-), ~3.5 (t, 2H, -SO₂-CH₂-), ~4.0 (t, 2H, -CH₂-OH), ~4.9 (s, 1H, -OH) | Chemical shifts and splitting patterns are characteristic of the ethyl and hydroxyethyl fragments adjacent to the electron-withdrawing sulfonyl group. |

| IR Spectroscopy | Key Stretches (cm⁻¹) | ~3500-3200 (broad, O-H), ~1350-1300 & ~1160-1120 (strong, S=O) | Strong, broad O-H stretch confirms the alcohol, while two strong S=O stretches are characteristic of the sulfone group.[16][17] |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 138.035 | Confirms the molecular weight and elemental composition (C₄H₁₀O₃S).[8][9] |

Chromatographic Purity Assessment

Chromatographic methods are used to quantify the purity of this compound and to detect any process-related impurities, such as the unreacted thioether or the sulfoxide intermediate.[18]

Table 3: Comparison of Analytical Quantification Methods

| Parameter | HPLC-UV | GC-MS |

| Principle | Separation based on polarity | Separation based on volatility and mass |

| Typical Column | C18 reverse-phase | Polar capillary (e.g., DB-WAX) |

| Typical Use Case | Purity assay, quantification of non-volatile impurities | Identification and quantification of volatile impurities |

| Sensitivity | Good (ng/mL range) | Excellent (pg/mL range) |

| Selectivity | Good | Excellent (mass fragmentation provides structural info) |

Data adapted from typical performance for similar small molecules.[18][19]

Experimental Protocol: Purity Analysis by HPLC-UV [19]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase provides good retention for moderately polar analytes like this compound.

-

Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 95:5 v/v). The high aqueous content is necessary for retaining this polar molecule.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm. This wavelength is chosen for general detection of organic molecules that may lack a strong chromophore.

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Analysis: Inject 10 µL and integrate the peak area to determine purity relative to standards and impurities.

Caption: General workflow for HPLC-UV purity analysis.

Safety, Handling, and Storage

According to available safety data, this compound is not considered hazardous under the US OSHA Hazard Communication Standard.[5] However, as with any laboratory chemical, good industrial hygiene and safety practices should be followed.

-

Toxicity: The oral LD50 in rats is reported as 18 g/kg, indicating low acute toxicity.[5] Some sources indicate it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation or burns.[10][20] It is imperative to consult the specific Safety Data Sheet (SDS) from the supplier.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Avoid creating dust and avoid ingestion and inhalation.[5]

-

Storage: The compound is hygroscopic.[5][6] It should be stored under an inert atmosphere in a tightly closed container in a dry, well-ventilated place to prevent absorption of moisture, which could affect its purity and reactivity.[5]

Conclusion

This compound is a synthetically accessible and versatile chemical building block with significant utility. Its unique combination of a reactive hydroxyl group and a polar, stable sulfonyl moiety makes it an important intermediate for researchers in pharmaceuticals, materials science, and chemical biology. A thorough understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, is essential for its effective application in advancing scientific research and development.

References

-

This compound. (n.d.). DrugFuture. Retrieved December 22, 2025, from [Link]

-

This compound. (n.d.). CAS Common Chemistry. Retrieved December 22, 2025, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved December 22, 2025, from [Link]

-

This compound | C4H10O3S | CID 10549. (n.d.). PubChem - NIH. Retrieved December 22, 2025, from [Link]

-

Ethanol,2-(ethylsulfinyl)-. (2024, April 9). ChemBK. Retrieved December 22, 2025, from [Link]

-

CAS No : 513-12-2 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved December 22, 2025, from [Link]

-

2-(Ethylthio)ethanol | C4H10OS | CID 8075. (n.d.). PubChem - NIH. Retrieved December 22, 2025, from [Link]

-

Quantitative Determination of Ethyl Glucuronide and Ethyl Sulfate in Postmortem and Antemortem Whole Blood Using Phospholipid Removal 96-Well Plate and UHPLC–MS-MS. (n.d.). PMC - NIH. Retrieved December 22, 2025, from [Link]

Sources

- 1. This compound [drugfuture.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 513-12-2 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Buy Online CAS Number 513-12-2 - TRC - this compound | LGC Standards [lgcstandards.com]

- 10. This compound | C4H10O3S | CID 10549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. chembk.com [chembk.com]

- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. This compound [myskinrecipes.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Page loading... [guidechem.com]

An In-depth Technical Guide to the Physical Properties of 2-(Ethylsulfonyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: 2-(Ethylsulfonyl)ethanol, a bifunctional organic molecule, holds significant interest within the realms of pharmaceutical and materials science. Its unique structure, incorporating both a hydroxyl group and an ethylsulfonyl moiety, imparts a distinct set of physicochemical characteristics that are pivotal for its application as a solvent, a humectant, an antistatic agent, and a versatile intermediate in organic synthesis.[1] This guide provides a comprehensive exploration of the core physical properties of this compound, offering both established data and the experimental context for their determination. Understanding these properties is fundamental to its effective utilization in research and development, ensuring predictability in experimental design and process scale-up.

Molecular and Chemical Identity

At its core, this compound is defined by its molecular structure, which dictates its physical behavior.

| Identifier | Value | Source(s) |

| CAS Number | 513-12-2 | [1][2] |

| Molecular Formula | C₄H₁₀O₃S | [1][2] |

| Molecular Weight | 138.19 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | Ethylsulfonylethyl alcohol, 2-Hydroxyethyl ethyl sulfone | [2] |

digraph "2_Ethylsulfonyl_ethanol_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];C1 [label="CH₃", pos="0,0!"]; C2 [label="CH₂", pos="1,0.5!"]; S [label="S", pos="2,0!", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; O1 [label="O", pos="2.7,0.7!", shape=doublecircle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2 [label="O", pos="2.7,-0.7!", shape=doublecircle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C3 [label="CH₂", pos="3,0!"]; C4 [label="CH₂", pos="4,0.5!"]; O3 [label="OH", pos="5,0.5!", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

C1 -- C2; C2 -- S; S -- O1 [dir=none]; S -- O2 [dir=none]; S -- C3; C3 -- C4; C4 -- O3; }

Caption: Molecular structure of this compound.

Core Physical Properties

The macroscopic behavior of this compound is a direct consequence of its molecular structure. The presence of the polar sulfonyl and hydroxyl groups facilitates strong intermolecular interactions, significantly influencing its physical state, boiling and melting points, and solubility.

| Physical Property | Value | Source(s) |

| Appearance | White to cream-colored, hygroscopic solid | [3] |

| Melting Point | 35 - 41 °C (95 - 105.8 °F) | [3] |

| Boiling Point | 153 °C (307.4 °F) at 2.5 mmHg | [3] |

| Density | 1.25 g/cm³ at 25 °C | [4] |

| Flash Point | 188 °C (370.4 °F) | [3] |

| Solubility | Soluble in water and many organic solvents. | [1][3] |

Experimental Determination of Physical Properties: A Methodological Overview

The accurate determination of physical properties is paramount for the reliable application of any chemical compound. The following section outlines the standard experimental protocols for measuring the key physical parameters of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid like this compound, a sharp melting range suggests high purity, whereas a broad range often indicates the presence of impurities.

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

Boiling Point Determination

Due to its relatively high boiling point, the determination of the boiling point of this compound is typically performed under reduced pressure to prevent thermal decomposition.

Protocol (Distillation Method):

-

A small volume of this compound is placed in a round-bottom flask.

-

A distillation apparatus is assembled, including a condenser and a collection flask. The system is connected to a vacuum source.

-

The flask is gently heated in a heating mantle.

-

The pressure of the system is carefully monitored with a manometer.

-

The temperature at which the liquid boils and a steady stream of condensate is collected is recorded as the boiling point at that specific pressure.

Caption: Workflow for determining melting and boiling points.

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of a molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The ethyl group will exhibit a triplet for the methyl protons and a quartet for the methylene protons. The two methylene groups adjacent to the sulfonyl and hydroxyl groups will also produce characteristic signals, likely multiplets. The hydroxyl proton will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals, one for each of the unique carbon atoms in the molecule. The carbon atom bonded to the hydroxyl group will be deshielded and appear at a higher chemical shift compared to the other aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands:

-

A strong, broad absorption in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding.

-

Strong, sharp absorptions around 1300 cm⁻¹ and 1125 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, respectively.

-

Absorptions in the 2950-2850 cm⁻¹ region are due to the C-H stretching vibrations of the ethyl and methylene groups.

Trustworthiness and Self-Validating Systems

The reliability of the physical property data presented herein is grounded in its sourcing from reputable chemical suppliers and databases.[1][2][3][4] For in-house experimental verification, a self-validating system is crucial. This involves:

-

Calibration: Regular calibration of all measuring instruments (thermometers, manometers, etc.) against certified standards.

-

Reference Standards: Measuring the physical properties of a well-characterized reference standard alongside the sample of this compound to validate the experimental setup and procedure.

-

Reproducibility: Performing multiple independent measurements to ensure the consistency and precision of the obtained data.

Conclusion

The physical properties of this compound, from its melting and boiling points to its spectroscopic signature, are a direct reflection of its molecular architecture. A thorough understanding of these characteristics is indispensable for its effective and safe application in diverse scientific and industrial settings. The methodologies outlined in this guide provide a framework for the accurate and reliable determination of these fundamental parameters, ensuring the integrity of research and development endeavors.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Ethylsulfonylethanol. Retrieved from [Link]

-

NIST. (n.d.). This compound, TBDMS derivative. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Ethylthio)ethanol. Retrieved from [Link]

-

Alfa Aesar. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000108). Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0209896). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, November 11). C-13 nmr spectrum of ethanol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of ethanol. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 2-(Ethylsulfonyl)ethanol in Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 2-(Ethylsulfonyl)ethanol, a versatile bifunctional molecule of significant interest in pharmaceutical and materials science. In the absence of extensive empirical solubility data in the public domain, this document synthesizes information on the physicochemical properties of this compound and a range of common organic solvents to predict and rationalize its solubility profile. By examining factors such as polarity, hydrogen bonding capacity, and the principle of "like dissolves like," this guide offers researchers, scientists, and drug development professionals a robust framework for solvent selection and process optimization. Furthermore, a detailed, self-validating experimental protocol for determining solubility is provided to empower researchers to generate precise, application-specific data.

Introduction: The Significance of this compound and Its Solubility

This compound (CAS No. 513-12-2) is a hygroscopic, crystalline solid at room temperature with a melting point of approximately 46°C.[1] Its molecular structure is distinguished by the presence of two key functional groups: a primary hydroxyl (-OH) group and an ethylsulfonyl (-SO₂CH₂CH₃) group. This unique combination imparts a desirable balance of polarity and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, plasticizers, and other specialty chemicals.[1] It also finds application as a humectant and an antistatic agent.[1]

The solubility of this compound in organic solvents is a critical parameter that governs its utility in a multitude of applications. In synthetic chemistry, solvent choice dictates reaction kinetics, pathway selection, and product purity. For formulation development in the pharmaceutical industry, understanding and controlling solubility is paramount for achieving desired drug loading, stability, and bioavailability. This guide, therefore, aims to provide a foundational understanding of the factors influencing the solubility of this compound and to equip the reader with the knowledge to make informed solvent selection decisions.

Physicochemical Properties and Their Impact on Solubility

The solubility of a solute in a solvent is fundamentally governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities and hydrogen bonding capabilities will be mutually soluble.

Molecular Structure of this compound

The structure of this compound, CH₃CH₂SO₂CH₂CH₂OH, is central to its solubility behavior.

-

Ethylsulfonyl Group (-SO₂CH₂CH₃): This is a highly polar, aprotic functional group. The two oxygen atoms are strong hydrogen bond acceptors, while the sulfur atom's d-orbitals can participate in dipole-dipole interactions.

-

Hydroxyl Group (-OH): This group is polar and protic, capable of acting as both a hydrogen bond donor and acceptor.

-

Ethyl Groups (-CH₂CH₃): These alkyl groups contribute to the nonpolar character of the molecule.

The combination of a strong hydrogen bond accepting sulfonyl group and a hydrogen bond donating/accepting hydroxyl group suggests that this compound will exhibit favorable interactions with a wide range of polar solvents.

Properties of Common Organic Solvents

To predict the solubility of this compound, it is essential to consider the properties of the solvents. The following table summarizes key parameters for a selection of common organic solvents.

| Solvent | Polarity (Relative) | Dielectric Constant (ε) | Hydrogen Bond Donor/Acceptor |

| Non-Polar Aprotic | |||

| n-Hexane | 0.009 | 1.9 | Neither |

| Toluene | 0.099 | 2.4 | Acceptor (weak) |

| Polar Aprotic | |||

| Dichloromethane | 0.309 | 9.1 | Acceptor (weak) |

| Ethyl Acetate | 0.228 | 6.0 | Acceptor |

| Acetone | 0.355 | 20.7 | Acceptor |

| Polar Protic | |||

| Methanol | 0.762 | 32.7 | Donor & Acceptor |

| Ethanol | 0.654 | 24.5 | Donor & Acceptor |

| Water | 1.000 | 80.1 | Donor & Acceptor |

Predicted Solubility Profile of this compound

Based on the principles of intermolecular forces, a predicted solubility profile for this compound can be constructed. It is important to note that while qualitative statements of its solubility in "many organic solvents" exist, specific quantitative data is not widely available in published literature.[1][2] One source qualitatively describes its solubility as "sparingly" in chloroform and "slightly" in methanol, which provides some experimental context.

| Solvent Class | Predicted Solubility | Rationale |

| Water | High | The ability of this compound to both donate and accept hydrogen bonds via its hydroxyl group, coupled with the strong hydrogen bond accepting nature of the sulfonyl group, allows for strong interactions with water molecules. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | High to Moderate | These solvents can engage in hydrogen bonding with both the hydroxyl and sulfonyl groups of this compound. The "slight" solubility in methanol mentioned in one source may be concentration-dependent or relative to other highly soluble compounds. |

| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) | Moderate to High | The strong dipole of the sulfonyl group and the hydroxyl group can interact favorably with the dipoles of these solvents. The hydrogen bond accepting nature of these solvents will also contribute to solvation. |

| Less Polar Solvents (e.g., Dichloromethane) | Moderate to Low | While dichloromethane has a significant dipole moment, its inability to hydrogen bond effectively will likely limit the solubility of the highly polar this compound. |

| Non-Polar Solvents (e.g., Toluene, n-Hexane) | Low to Insoluble | The significant difference in polarity and the lack of favorable intermolecular interactions (other than weak van der Waals forces) between this compound and non-polar solvents will result in poor solubility. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a robust method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

To a series of vials, add an excess amount of this compound to ensure that a saturated solution is formed.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples periodically using a vortex mixer to facilitate the dissolution process.

-

Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution is fully saturated. A preliminary time-course study can be performed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the excess solid to settle to the bottom of the vial. For fine suspensions, centrifugation may be necessary.

-

Carefully withdraw a known aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

-

Accurately weigh the filtered sample.

-

-

Quantification:

-

Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as mg/mL, g/100 g of solvent, or molarity.

-

Conclusion

While quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented, a strong predictive understanding can be achieved by analyzing its molecular structure in the context of solvent properties. The presence of both a potent hydrogen bond accepting sulfonyl group and a versatile hydrogen bond donating and accepting hydroxyl group indicates a high affinity for polar protic and polar aprotic solvents. Conversely, its solubility is expected to be limited in non-polar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for generating this critical data. This foundational knowledge is intended to empower researchers in drug development and chemical synthesis to make rational solvent choices, thereby accelerating their research and development efforts.

References

-

DrugFuture. (n.d.). This compound. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment 1: Determination of Solubility. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

A Technical Guide to the Hygroscopic Nature of 2-(Ethylsulfonyl)ethanol: Characterization, Implications, and Mitigation

Abstract

2-(Ethylsulfonyl)ethanol, also known as Ethylsulfonylethyl alcohol, is a bifunctional organic compound utilized as a solvent, a humectant, and an intermediate in the synthesis of pharmaceuticals and plasticizers[1]. Its chemical structure inherently predisposes it to hygroscopicity—the tendency to attract and retain moisture from the atmosphere. This property, while beneficial for applications like humectants, presents significant challenges in pharmaceutical development, impacting everything from powder handling and chemical stability to final product performance. This in-depth technical guide provides a comprehensive analysis of the hygroscopic nature of this compound. We will explore the molecular basis for its affinity for water, present a detailed, self-validating protocol for its quantitative characterization using Dynamic Vapor Sorption (DVS), discuss the critical implications for drug development, and outline effective mitigation strategies.

Physicochemical Profile of this compound

A foundational understanding of this compound begins with its core physicochemical properties. This compound is a solid at room temperature, appearing as white to cream-colored hygroscopic crystals[1][2][3]. Its bifunctional nature, containing both a hydroxyl and a sulfonyl group, dictates its polarity and solubility.

| Property | Value | Reference(s) |

| CAS Number | 513-12-2 | [1][4][5] |

| Molecular Formula | C₄H₁₀O₃S | [1][4][5] |

| Molecular Weight | 138.19 g/mol | [1][4][5] |

| IUPAC Name | This compound | [4][6] |

| Synonyms | Ethylsulfonylethyl alcohol, 2-Hydroxyethyl ethyl sulfone | [1][4][7] |

| Appearance | White to cream-colored hygroscopic solid/crystals | [1][2][7][8] |

| Melting Point | 35 - 46 °C | [1][2][3][6] |

| Boiling Point | 153 °C @ 2.5 mmHg | [1][2][6] |

| Solubility | Soluble in water and many organic solvents | [1][2][7] |

| Stability | Hygroscopic; sensitive to moist air or water | [2][3] |

The Molecular Basis of Hygroscopicity

Hygroscopicity is the inherent property of a substance to attract and hold water molecules via absorption or adsorption[9][10]. For this compound, this behavior is not coincidental but is a direct consequence of its molecular architecture. Two key functional groups are responsible: the sulfonyl group (-SO₂) and the terminal hydroxyl group (-OH).

-

The Sulfonyl Group (-SO₂): The sulfur atom in the sulfonyl group is in a high oxidation state and is double-bonded to two highly electronegative oxygen atoms. This creates a strong dipole moment, making the oxygen atoms potent hydrogen bond acceptors[11][12].

-

The Hydroxyl Group (-OH): The alcohol functional group is classically polar and can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs).

The synergy of a strong hydrogen bond accepting sulfonyl group and a versatile hydroxyl group creates multiple sites for water molecules to attach, leading to significant moisture uptake from the environment.

Caption: Hydrogen bonding between this compound and water.

Quantitative Characterization by Dynamic Vapor Sorption (DVS)

To move beyond a qualitative description, a quantitative assessment of hygroscopicity is essential for risk assessment and process control in drug development. Dynamic Vapor Sorption (DVS) is the gold-standard gravimetric technique for this purpose[13][14]. It measures the mass change of a sample as it is exposed to a precisely controlled stream of gas at different relative humidity (RH) levels at a constant temperature[13][15].

The resulting data, plotted as mass change (%) versus RH (%), is known as the moisture sorption-desorption isotherm. The shape of this isotherm and the total moisture uptake provide critical information about the material's interaction with water[15].

Causality Behind Experimental Design

The choice of a DVS experiment is deliberate. Unlike simple static methods using desiccators, DVS provides kinetic data (how fast moisture is sorbed) and equilibrium data across a full humidity range[16]. The inclusion of both a sorption (increasing RH) and desorption (decreasing RH) cycle is crucial. A reversible profile indicates surface adsorption, whereas hysteresis (where the desorption curve lies above the sorption curve) can suggest more complex mechanisms like bulk absorption, capillary condensation, or even irreversible phase changes[15]. Pre-drying the sample is a critical first step to establish a dry mass baseline, ensuring that the measured weight gain is solely due to moisture uptake during the experiment[17].

Detailed Experimental Protocol for DVS Analysis

The following protocol provides a self-validating system for characterizing the hygroscopicity of this compound.

-

Sample Preparation: Accurately weigh 10-15 mg of this compound into a DVS sample pan.

-

Pre-Analysis Drying (Baseline Establishment): Place the sample in the DVS instrument. Dry the sample at 25 °C under a stream of dry nitrogen (0% RH) until a stable mass is achieved. The stability criterion is typically set to a mass change of less than 0.002% per minute ( dm/dt ≤ 0.002 %min⁻¹). This mass is recorded as the initial dry mass (m₀).

-

Sorption Phase: Initiate the humidity program at 25 °C. Increase the RH in steps of 10% from 0% to 90%. At each step, allow the sample to equilibrate until the mass stability criterion ( dm/dt ≤ 0.002 %min⁻¹) is met.

-

Desorption Phase: After reaching equilibrium at 90% RH, decrease the RH in the same 10% steps from 90% back down to 0%. Again, allow the sample to equilibrate at each step.

-

Data Analysis: Plot the percentage mass change ((m - m₀) / m₀ * 100) against the target RH for both the sorption and desorption phases to generate the isotherm.

Caption: Mitigation strategies for handling hygroscopic materials.

Conclusion

The hygroscopic nature of this compound is a defining characteristic rooted in its molecular structure, specifically the presence of polar sulfonyl and hydroxyl groups. This property necessitates careful consideration throughout the pharmaceutical development lifecycle. As demonstrated, Dynamic Vapor Sorption provides a robust and reliable method for quantitatively characterizing its moisture-sorption behavior. Understanding the kinetics and equilibrium of water uptake allows researchers and drug development professionals to proactively address the challenges of physical and chemical instability, manufacturability, and product performance. By implementing appropriate mitigation strategies, from environmental controls to advanced formulation and packaging solutions, the risks associated with the hygroscopicity of this compound can be effectively managed, ensuring the development of safe, stable, and efficacious products.

References

-

DrugFuture. (n.d.). This compound. Retrieved from [Link]

-

Surface Measurement Systems. (n.d.). Unlocking Breakthroughs: 8 Ways DVS is Essential to Pharmaceutical Research. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10549, this compound. Retrieved from [Link]

-

TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. Retrieved from [Link]

-

ProUmid. (n.d.). Dynamic Vapor Sorption (DVS) Analysis. Retrieved from [Link]

-

European Pharmaceutical Review. (2015, October 22). Dynamic vapour sorption of freeze-dried pharmaceuticals. Retrieved from [Link]

-

Surface Measurement Systems. (2024, October 28). Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. Retrieved from [Link]

-

ScienceDirect. (2026, January 6). Hygroscopicity: Significance and symbolism. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

-

ChemBK. (2024, April 9). Ethanol,2-(ethylsulfinyl)-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

-

Omics Online. (n.d.). Hygroscopic Gravimetric Quantitative Chemical Analysis. Retrieved from [Link]

-

TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link]

-

Asian Journal of Pharmaceutics. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 513-12-2 | Product Name : this compound. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Hygroscopic gravimetric quantitative chemical analysis. Review. Retrieved from [Link]

-

Georganics. (n.d.). Sulfoxides / Sulfones. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). This compound | The Merck Index Online. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

Britannica. (n.d.). Organosulfur compound - Sulfoxides, Sulfones, Polyvalent. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Sulfones – Knowledge and References. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Ultrasonic absorption properties of solutions. Part 7.—Mixtures of water + substituted alcohols. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Novel sulfonated poly(arylene ether sulfone) containing hydroxyl groups for enhanced proton exchange membrane properties. Retrieved from [Link]

-

MDPI. (n.d.). Hydrogenation of β-Keto Sulfones to β-Hydroxy Sulfones with Alkyl Aluminum Compounds: Structure of Intermediate Hydroalumination Products. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols. Retrieved from [Link]

Sources

- 1. This compound [drugfuture.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | 513-12-2 [chemicalbook.com]

- 4. This compound | C4H10O3S | CID 10549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Page loading... [guidechem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Hygroscopicity: Significance and symbolism [wisdomlib.org]

- 10. jocpr.com [jocpr.com]

- 11. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 14. news-medical.net [news-medical.net]

- 15. tainstruments.com [tainstruments.com]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. asiapharmaceutics.info [asiapharmaceutics.info]

An In-Depth Technical Guide to the Synthesis of 2-(Ethylsulfonyl)ethanol from 2-(ethylthio)ethanol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(Ethylsulfonyl)ethanol via the oxidation of 2-(ethylthio)ethanol. Sulfones are a critical functional group in medicinal chemistry and materials science, and their synthesis from corresponding sulfides is a fundamental and widely practiced transformation.[1][2] This document delves into the mechanistic underpinnings of sulfide oxidation, evaluates common and green oxidizing agents, and presents a detailed, field-proven experimental protocol. Furthermore, it addresses crucial aspects of reaction monitoring, product purification, and spectroscopic characterization, offering a holistic resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Sulfonyl Group

The sulfonyl group is a prominent structural motif found in a multitude of pharmaceuticals and agrochemicals.[1] Its strong electron-withdrawing nature and ability to participate in hydrogen bonding contribute significantly to the modulation of physicochemical properties such as solubility, metabolic stability, and target binding affinity. This compound, in particular, serves as a versatile intermediate for the introduction of the ethylsulfonyl moiety in more complex molecules.[3][4] The synthesis of this compound from its thioether precursor, 2-(ethylthio)ethanol, is a classic example of sulfide oxidation, a cornerstone reaction in organic synthesis.[2][5]

The Precursor: 2-(ethylthio)ethanol

2-(ethylthio)ethanol is a commercially available thioether that can also be synthesized by reacting ethyl mercaptan with ethylene oxide.[4][6] It is a colorless to pale straw-colored liquid with a pungent odor.[7][8] Understanding the properties and handling requirements of this starting material is crucial for a safe and efficient synthesis.

The Core Transformation: Oxidation of Sulfide to Sulfone

The conversion of a thioether to a sulfone is an oxidation reaction that proceeds through a sulfoxide intermediate.[2] The sulfur atom in a thioether is in a lower oxidation state and is susceptible to oxidation by a variety of reagents.

Reaction Mechanism

The oxidation of 2-(ethylthio)ethanol to this compound involves the sequential addition of two oxygen atoms to the sulfur center. The generally accepted mechanism is as follows:

-

First Oxidation (Sulfide to Sulfoxide): The nucleophilic sulfur atom of the thioether attacks the electrophilic oxygen of the oxidizing agent. This results in the formation of a sulfoxide intermediate, 2-(ethylsulfinyl)ethanol.

-

Second Oxidation (Sulfoxide to Sulfone): The sulfoxide is then further oxidized by another equivalent of the oxidizing agent to yield the final sulfone product, this compound.

Controlling the stoichiometry of the oxidizing agent is key. Using one equivalent of the oxidant can favor the formation of the sulfoxide, while an excess (typically two or more equivalents) drives the reaction to completion to form the sulfone.[5]

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(ethylthio)ethanol (10.62 g, 0.1 mol) and sodium tungstate dihydrate (0.33 g, 0.001 mol, if used) in ethanol (50 mL).

-

Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.

-

Addition of Oxidant: Slowly add 30% hydrogen peroxide (22.7 mL, ~0.22 mol) dropwise to the stirred solution over a period of 30-45 minutes, ensuring the internal temperature does not exceed 15 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material and the sulfoxide intermediate.

-

Quenching: Once the reaction is complete, cool the mixture again in an ice bath and carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a drop of the reaction mixture no longer gives a positive test with starch-iodide paper.

-

Solvent Removal: Remove the ethanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add dichloromethane (3 x 50 mL) to extract the product. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product, which may be a solid or a viscous oil, can be purified by recrystallization from a suitable solvent (e.g., acetone or isopropanol) or by column chromatography on silica gel. [9]this compound is reported to be hygroscopic crystals with a melting point of 46 °C. [3]

Product Characterization: Ensuring Purity and Identity

Confirmation of the successful synthesis and purity of this compound is achieved through standard spectroscopic techniques.

Spectroscopic Data

| Technique | Parameter | Expected Observation for this compound |

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | ~3.6 ppm (t, 2H, -CH₂OH), ~3.2 ppm (t, 2H, -SO₂CH₂-), ~3.1 ppm (q, 2H, -SO₂CH₂CH₃), ~1.2 ppm (t, 3H, -CH₂CH₃) |

| ¹³C NMR (Predicted) | Chemical Shift (δ) | ~57 ppm (-CH₂OH), ~55 ppm (-SO₂CH₂-), ~48 ppm (-SO₂CH₂CH₃), ~7 ppm (-CH₂CH₃) |

| FTIR (ATR) | Wavenumber (cm⁻¹) | ~3400-3500 (broad, O-H stretch), ~2900-3000 (C-H stretch), ~1300 & ~1130 (strong, S=O asymmetric & symmetric stretch) [10] |

| Mass Spec. (EI) | m/z | 138 (M⁺), and characteristic fragmentation patterns. |

Note: Spectroscopic data for the closely related 2-(methylsulfonyl)ethanol can be used for comparative purposes. [10][11]

Conclusion: A Reliable Pathway to a Versatile Building Block

The oxidation of 2-(ethylthio)ethanol to this compound is a fundamental and highly efficient transformation. By employing green oxidizing agents like hydrogen peroxide and carefully controlling reaction conditions, this valuable synthetic intermediate can be prepared in high yield and purity. The detailed protocol and characterization data provided in this guide serve as a robust resource for researchers in the pharmaceutical and chemical industries, enabling the reliable synthesis of this important building block for further molecular exploration.

References

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Wordpress. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of sulfide to sulfone in different conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfone. Retrieved from [Link]

-

DrugFuture. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

-

MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3394. Retrieved from [Link]

-

Reddit. (2023). Conversion of sulfide to sulfone?. r/Chempros. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

-

ResearchGate. (n.d.). Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(Ethylthio)ethanol. PubChem. Retrieved from [Link]

-

ChemBK. (n.d.). 2-(Ethylthio)ethanol. Retrieved from [Link]

- Google Patents. (n.d.). US3213144A - Production of 2-(ethylthio) ethanol.

- Google Patents. (n.d.). US3487113A - Production of 2-(ethylthio)ethanol.

-

National Institutes of Health. (2022). Ultrasound-assisted pseudohomogeneous tungstate catalyst for selective oxidation of alcohols to aldehydes. Scientific Reports, 12(1), 3435. Retrieved from [Link]

-

The Chemistry Blog. (2024). Safe Handling of Oxidising Chemicals. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Oxidation of 2-ethylthioindoles with hydrogen peroxide. Oxidative migration of the ethylsulphonyl group. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

- Google Patents. (n.d.). EP1757573A1 - Oxidation reaction of alcohol using hydrogen peroxide and tungsten catalyst.

-

Chemistry Stack Exchange. (2017). Can ethanol be oxidized by hydrogen peroxide?. Retrieved from [Link]

Sources

- 1. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 2. Sulfone - Wikipedia [en.wikipedia.org]

- 3. This compound [drugfuture.com]

- 4. US3213144A - Production of 2-(ethylthio) ethanol - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. US3487113A - Production of 2-(ethylthio)ethanol - Google Patents [patents.google.com]

- 7. 2-(Ethylthio)ethanol | C4H10OS | CID 8075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Oxidation of 2-(Ethylthio)ethanol with Hydrogen Peroxide

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the oxidation of 2-(ethylthio)ethanol, a critical transformation for synthesizing sulfoxide and sulfone moieties essential in modern drug development. As a senior application scientist, my focus extends beyond mere procedural steps to elucidate the underlying chemical principles, ensuring that researchers can not only replicate these protocols but also adapt and troubleshoot them effectively. The methodologies described herein are designed to be self-validating, emphasizing safety, selectivity, and scalability.

Strategic Importance in Medicinal Chemistry

The oxidation of thioethers is a cornerstone reaction in pharmaceutical sciences. The resulting functional groups, sulfoxides and sulfones, are not merely passive structural components; they are often key pharmacophores that profoundly influence a molecule's biological activity and pharmacokinetic profile.[1] Sulfur-containing motifs are prevalent in a wide array of approved drugs and clinical candidates.[2]

-

Modulation of Physicochemical Properties: The introduction of a sulfone or sulfoxide group significantly increases polarity, which can lower a molecule's lipophilicity. This adjustment is often crucial for enhancing aqueous solubility and improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[1]

-

Bioisosteric Replacement: These groups can act as bioisosteres for other functionalities, like ketones or amides, offering unique spatial arrangements and hydrogen bonding capabilities.[1]

-

Pharmacophore Engagement: The sulfone moiety, in particular, is a potent hydrogen bond acceptor and can form critical interactions with biological targets.[3] Its stability and defined geometry make it a reliable scaffold in rational drug design.[3]

Hydrogen peroxide (H₂O₂) is the oxidant of choice for these transformations due to its high atom economy, low cost, and the benign nature of its primary byproduct, water, aligning with the principles of "green chemistry".[4]

Core Mechanistic Principles & Selectivity Control

The oxidation of 2-(ethylthio)ethanol proceeds in a stepwise manner, first to the corresponding sulfoxide and subsequently to the sulfone. The central challenge and area of scientific art lie in controlling the reaction to selectively isolate the desired product.

The reaction mechanism involves the nucleophilic sulfur atom of the thioether attacking one of the electrophilic oxygen atoms of hydrogen peroxide. While often simplified as an Sₙ2-type process, detailed computational studies suggest a more complex mechanism where the solvent plays a critical role in positioning the reactants and facilitating proton transfer, leading directly to the sulfenic acid and water without forming a hydroxyl anion intermediate.[5]

Control over selectivity (sulfoxide vs. sulfone) is governed by several key parameters:

-

Stoichiometry: This is the most fundamental control lever. The oxidation to the sulfoxide is generally faster (k₁ > k₂) than the subsequent oxidation to the sulfone. Using approximately one molar equivalent of H₂O₂ favors the formation of the sulfoxide.[6] Conversely, employing an excess of H₂O₂ (typically 2.2 to 2.5 equivalents) drives the reaction toward the sulfone.[7]

-

Temperature: The oxidation is exothermic. Lower temperatures (e.g., 0-25 °C) decrease the rate of the second oxidation step more significantly, thus favoring sulfoxide formation. Higher temperatures are often required for complete conversion to the sulfone.

-

Catalysis: The choice of catalyst is pivotal for achieving high selectivity and yield.

-

Metal-Free Systems: Protic acids, such as glacial acetic acid, can catalyze the selective oxidation to sulfoxides under mild, transition-metal-free conditions.[4]

-

Heterogeneous Catalysts: Titanium-containing zeolites (e.g., TS-1) have been studied for their shape-selective properties, although non-catalyzed oxidation to the sulfoxide can occur in parallel.[7][8][9] Other systems, like tantalum and niobium carbides, have shown differential selectivity, with tantalum carbide favoring sulfoxides and niobium carbide promoting sulfone formation.[6]

-

Validated Experimental Protocols

The following protocols are presented as robust starting points. Researchers should always perform initial reactions on a small scale to fine-tune conditions for their specific equipment and reagent lots.

Protocol A: Selective Synthesis of 2-(Ethylthio)ethanol Sulfoxide

This protocol leverages a metal-free system to achieve high selectivity for the sulfoxide product, minimizing the risk of over-oxidation and metal contamination.[4]

Methodology:

-

Reactor Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-(ethylthio)ethanol (1.0 eq.).

-

Solvent Addition: Add glacial acetic acid (approx. 2 mL per 2 mmol of substrate) as the solvent and catalyst.[4]

-

Cooling: Immerse the flask in an ice-water bath to maintain an internal temperature of 0-5 °C.

-

Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (1.1 eq.) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Causality: Slow, controlled addition is critical to manage the reaction's exothermicity and prevent localized high concentrations of H₂O₂, which could lead to over-oxidation.

-

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Quenching & Work-up: Cool the reaction mixture back to 0-5 °C. Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with peroxide indicator strips is obtained.

-

Causality: This step safely quenches any unreacted H₂O₂, preventing potential hazards during extraction and concentration.

-

-

Neutralization & Extraction: Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography if necessary.

Protocol B: Complete Synthesis of 2-(Ethylthio)ethanol Sulfone

This protocol is designed for the exhaustive oxidation to the sulfone, utilizing an excess of the oxidant to drive the reaction to completion.

Methodology:

-

Reactor Setup: In a similar setup to Protocol A, charge the flask with 2-(ethylthio)ethanol (1.0 eq.) and a suitable solvent such as ethanol or acetone.

-

Cooling: Cool the mixture to 0-5 °C in an ice-water bath.

-

Oxidant Addition: Add 30% aqueous hydrogen peroxide (2.5 eq.) dropwise, maintaining the internal temperature below 15 °C.[7]

-

Causality: A larger excess of H₂O₂ is required to ensure the slower second oxidation step proceeds to completion. While a catalyst is not always necessary, adding a catalytic amount of sodium tungstate can significantly accelerate the reaction.

-

-

Reaction: After addition, allow the reaction to warm to room temperature and then heat gently to 40-50 °C for several hours, or until reaction monitoring indicates completion.

-

Monitoring: Monitor by TLC or GC-MS for the complete disappearance of both the starting material and the intermediate sulfoxide.

-

Quenching & Work-up: Follow the same quenching procedure as in Protocol A, using a saturated aqueous solution of sodium sulfite.

-

Isolation: The sulfone product is often more polar. After solvent extraction, it may be isolated by crystallization or column chromatography depending on its physical properties.

Comparative Data Summary

The following table summarizes the expected parameters and outcomes for the two distinct synthetic goals. Actual results may vary based on scale and specific laboratory conditions.

| Parameter | Protocol A: Selective Sulfoxide | Protocol B: Complete Sulfone | Rationale / Causality |

| H₂O₂ Stoichiometry | 1.0 - 1.2 eq. | 2.2 - 2.5 eq. | Stoichiometry is the primary driver for selectivity. |

| Temperature | 0 °C to Room Temp. | Room Temp. to 50 °C | Higher energy input is needed to overcome the activation barrier for the second oxidation. |

| Catalyst | Glacial Acetic Acid (optional) | Sodium Tungstate (optional) | Catalysts can increase rate and improve efficiency, but may require removal. |

| Reaction Time | 2 - 6 hours | 4 - 12 hours | Oxidation of the sulfoxide to the sulfone is kinetically slower. |

| Expected Yield | >90% | >85% | High yields are achievable with careful control. |

| Primary Byproduct | Unreacted Thioether, Sulfone | Unreacted Sulfoxide | Incomplete reactions are the main source of impurities. |

Mandatory Safety & Handling Protocols

Trustworthiness in science begins with safety. Both the reagents and the reaction itself possess significant hazards that must be rigorously managed.

Hydrogen Peroxide (H₂O₂ >30%):

-

Primary Hazards: It is a powerful oxidizer. Contact with organic materials can cause spontaneous combustion.[10] It is corrosive and can cause severe skin and eye burns.[11][12][13] Decomposition, which can be catalyzed by metals and other impurities, generates oxygen gas and can lead to pressure buildup and explosions in sealed containers.[10][13]

-

Required PPE: Always wear chemical splash goggles, a face shield, nitrile or neoprene gloves (confirm compatibility with the manufacturer), and a flame-resistant lab coat.[10][11][12] All manipulations must be performed in a certified chemical fume hood.

-

Storage: Store in original, vented containers in a cool, dark, well-ventilated area away from incompatible materials like metals, acids, and bases.[10][14] Never use metal spatulas or needles with concentrated H₂O₂.[10]

-

Spill Response: For small spills, dilute with a large volume of water and absorb with inert material. Ensure eyewash stations and safety showers are immediately accessible.[11]

2-(Ethylthio)ethanol:

-

Hazards: This compound is classified as toxic and is a severe skin and eye irritant.[15]

-

Handling: Always handle in a chemical fume hood with appropriate PPE to avoid inhalation and skin contact.

Reaction-Specific Hazards:

-

Thermal Runaway: The oxidation is exothermic. The primary operational risk is a loss of cooling during the addition of H₂O₂, which can lead to an uncontrolled, accelerating reaction rate, vigorous gas evolution, and a potential explosion. Always ensure adequate cooling capacity and add the oxidant slowly.

Conclusion

The oxidation of 2-(ethylthio)ethanol with hydrogen peroxide is a versatile and powerful tool for accessing valuable sulfoxide and sulfone building blocks for drug discovery. Mastery of this transformation hinges on a thorough understanding of the reaction mechanism and the precise control of key variables—namely stoichiometry, temperature, and catalysis. By adhering to the scientifically grounded protocols and rigorous safety measures outlined in this guide, researchers can confidently and selectively synthesize their target molecules, paving the way for the development of next-generation therapeutics.

References

-

Title: Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst Source: ResearchGate URL: [Link]

-

Title: Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst Source: Dalton Transactions URL: [Link]

-

Title: Cyclic sulfoxides and sulfones in drug design Source: ResearchGate URL: [Link]

-

Title: Hydrogen peroxide - Standard Operating Procedure Source: Princeton University URL: [Link]

-

Title: Hydrogen Peroxide (H2O2): Health Risks and Safety Protocols Source: Interscan Corporation URL: [Link]

-

Title: Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst Source: Dalton Transactions URL: [Link]

-

Title: Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions Source: Molecules (MDPI) URL: [Link]

-

Title: Hydrogen Peroxide (H2O2) Safety and Handling Guidelines Source: USP Technologies URL: [Link]

-

Title: Hydrogen Peroxide Storage, Handling and Safety Requirements: A Complete Guide Source: iCHem URL: [Link]

-

Title: The importance of sulfur-containing motifs in drug design and discovery Source: PubMed URL: [Link]

-

Title: Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development Source: RSC Publishing URL: [Link]

-

Title: Cyclic sulfoxides and sulfones in drug design Source: Scilit URL: [Link]

-

Title: The importance of sulfur-containing motifs in drug design and discovery Source: Taylor & Francis Online URL: [Link]

-

Title: Sulfoxide synthesis by oxidation Source: Organic Chemistry Portal URL: [Link]

-

Title: SYNTHESIS OF Bis(2,2-BIS(ETHYLTHIO)ETHENYL) SULFOXIDE Source: Oxford Academic URL: [Link]

-

Title: 2-(Ethylthio)ethanol Source: ChemBK URL: [Link]

-

Title: Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid) Source: ResearchGate URL: [Link]

- Title: Method of oxidizing thioether to sulfone Source: Google Patents URL

- Title: Production of 2-(ethylthio)

- Title: Production of 2-(ethylthio)

-

Title: 2-(Ethylthio)ethanol Source: PubChem - NIH URL: [Link]

-

Title: 2-(ethylthio)ethanol Source: Axios Research URL: [Link]

-

Title: Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm Source: NIH National Library of Medicine URL: [Link]

-

Title: The oxidation of ethanol by hydrogen peroxide. Part I. Catalysis by ferric ion Source: Journal of the Chemical Society A - RSC Publishing URL: [Link]

-

Title: Can ethanol be oxidized by hydrogen peroxide? Source: Chemistry Stack Exchange URL: [Link]

-

Title: Oxidation of ethanol by hydrogen peroxide to acetaldehyde on biomimetic catalysts Source: ResearchGate URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Neglected sulfur( vi ) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C8QO01233D [pubs.rsc.org]

- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 11. Hydrogen Peroxide (H2O2): Health Risks and Safety Protocols [gasdetection.com]

- 12. usptechnologies.com [usptechnologies.com]

- 13. blog.storemasta.com.au [blog.storemasta.com.au]

- 14. products.evonik.com [products.evonik.com]

- 15. chembk.com [chembk.com]

2-(Ethylsulfonyl)ethanol chemical structure and formula

An In-depth Technical Guide to 2-(Ethylsulfonyl)ethanol: Structure, Synthesis, and Applications in Drug Development

Authored by a Senior Application Scientist